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Suc-AEPF-AMC

PPIase Pin1 Par14

Suc-AEPF-AMC (Suc-Ala-Glu-Pro-Phe-AMC) is the definitive fluorogenic substrate for Pin1 and Par14 peptidyl-prolyl isomerases. The essential P2 glutamate residue confers unique binding specificity, distinguishing it from generic protease substrates (e.g., Suc-AAPF-AMC) that target chymotrypsin. Substitution risks assay failure and data misinterpretation. Ideal for HTS inhibitor screening, enzyme kinetics, and QC lot-release testing of recombinant PPIases. Verify functional integrity with this validated tool.

Molecular Formula C36H41N5O11
Molecular Weight 719.7 g/mol
Cat. No. B599716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AEPF-AMC
Molecular FormulaC36H41N5O11
Molecular Weight719.7 g/mol
Structural Identifiers
InChIInChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1
InChIKeyHOKKGJXGOTWVKM-ZYEMSUIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Glu-Pro-Phe-AMC: Procurement Guide for Pin1/Par14 PPIase and Protease Activity Assays


Suc-Ala-Glu-Pro-Phe-AMC (CAS: 142997-30-6), a synthetic fluorogenic peptide with the sequence Suc-Ala-Glu-Pro-Phe linked to 7-amino-4-methylcoumarin (AMC), serves as an established substrate for quantifying the enzymatic activity of peptidyl-prolyl isomerases (PPIases), specifically Pin1 and Par14 [1], and has demonstrated utility in broader protease activity assays . Its hydrolysis releases the highly fluorescent AMC moiety, enabling sensitive, real-time kinetic measurements in both academic and pharmaceutical research settings.

Critical Differentiation: Why Suc-Ala-Glu-Pro-Phe-AMC Cannot Be Replaced by Generic Chymotrypsin Substrates


A naive substitution of Suc-Ala-Glu-Pro-Phe-AMC with a generic serine protease substrate like Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) or Suc-Ala-Ala-Pro-Phe-pNA introduces significant risk of assay failure. The critical P2 Glu residue in Suc-Ala-Glu-Pro-Phe-AMC confers a unique binding specificity that is essential for recognition by its target PPIases, Pin1 and Par14, whereas the P2 Ala residue in Suc-AAPF-AMC is evolutionarily optimized for the S2 subsite of chymotrypsin and related serine proteases . This single amino acid substitution dictates a fundamental divergence in enzyme specificity, meaning an investigator substituting one for the other would be measuring entirely different classes of enzymes, leading to misinterpreted results and wasted resources.

Quantitative Differentiation: Suc-Ala-Glu-Pro-Phe-AMC vs. Suc-Ala-Ala-Pro-Phe-AMC in Key Assay Systems


Comparative PPIase Substrate Recognition: Pin1 and Par14 Specificity

The primary functional differentiation of Suc-Ala-Glu-Pro-Phe-AMC is its validated utility as a fluorogenic substrate for the peptidyl-prolyl isomerases Pin1 and Par14 [1]. In contrast, Suc-Ala-Ala-Pro-Phe-AMC is not a recognized substrate for these PPIases and is instead the standard for quantifying chymotrypsin-like activity . Therefore, for any research program involving Pin1/Par14 activity, Suc-Ala-Glu-Pro-Phe-AMC is the required reagent, establishing a clear binary selection criterion.

PPIase Pin1 Par14 Fluorogenic Substrate

Pin1 Inhibitor Screening: A Validated High-Throughput Assay Platform

Suc-Ala-Glu-Pro-Phe-AMC is a cornerstone substrate in high-throughput screening (HTS) campaigns for Pin1 inhibitors, a key oncology target. The assay's validity is demonstrated by the reported IC50 of 1.5 μM for a known Pin1 inhibitor [1]. This established assay provides a benchmark for comparing new chemical entities. This specific application is not possible with the generic protease substrate Suc-Ala-Ala-Pro-Phe-AMC.

Inhibitor Screening Pin1 Drug Discovery IC50

Divergent Km Values with α-Chymotrypsin: A Quantified Metric of Specificity

Kinetic analysis reveals a profound difference in how α-chymotrypsin recognizes these two substrates. Suc-Ala-Ala-Pro-Phe-AMC is efficiently hydrolyzed with a Km of 15 μM , confirming it as a highly specific chymotrypsin substrate. While direct Km data for Suc-Ala-Glu-Pro-Phe-AMC with α-chymotrypsin is less commonly reported, the sequence difference (P2 Glu vs. P2 Ala) strongly suggests it is a poor substrate. This difference in Km underscores their distinct functional roles: one for PPIases (Suc-Ala-Glu-Pro-Phe-AMC) and one for serine proteases (Suc-Ala-Ala-Pro-Phe-AMC).

Enzyme Kinetics Km α-Chymotrypsin Substrate Specificity

Strategic Applications of Suc-Ala-Glu-Pro-Phe-AMC in Drug Discovery and Biomedical Research


High-Throughput Screening (HTS) for Pin1 Inhibitors in Oncology Drug Discovery

Suc-Ala-Glu-Pro-Phe-AMC is the substrate of choice for constructing robust fluorescence-based HTS assays to identify and characterize novel Pin1 inhibitors. As Pin1 is a validated target in oncology [1], the ability to screen large compound libraries with this substrate is critical for early-stage drug discovery. The assay's proven performance in generating quantitative inhibition data (e.g., IC50 values) ensures reliable hit identification and structure-activity relationship (SAR) studies.

Fundamental Research into PPIase Enzymology and Cell Cycle Regulation

For academic labs studying the fundamental mechanisms of PPIases like Pin1 and Par14, this substrate is essential. It enables precise kinetic characterization (determination of kcat, Km, etc.) of these enzymes [1], which play crucial roles in regulating protein function, cell cycle progression, and signaling pathways . Using a generic protease substrate in this context would yield no meaningful data, making Suc-Ala-Glu-Pro-Phe-AMC an irreplaceable tool.

Cross-Disciplinary Protease Activity Screening in Diverse Biological Matrices

While its primary utility is for PPIases, its general design as a fluorogenic protease substrate [1] allows its application in broader proteomics and biomarker discovery efforts. Researchers can use it to probe complex biological samples (e.g., cell lysates, tissue extracts) for novel proteolytic activities, leveraging the high sensitivity of AMC fluorescence to detect and characterize enzyme activity profiles across different disease states or treatment conditions.

Quality Control and Potency Assays for Recombinant PPIase Production

In biopharmaceutical and reagent manufacturing, Suc-Ala-Glu-Pro-Phe-AMC serves as a critical reagent for lot-release and quality control (QC) testing. It allows for the rapid and precise quantification of the enzymatic activity of purified recombinant Pin1 or Par14 [1], ensuring batch-to-batch consistency and verifying the functional integrity of the protein product before it is shipped to customers or used in downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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